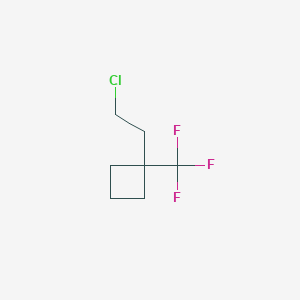

1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-1-(trifluoromethyl)cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClF3/c8-5-4-6(2-1-3-6)7(9,10)11/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOPUHUCMAJXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane, a compound with unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a chloroethyl and trifluoromethyl group. Its chemical structure can be represented as follows:

- IUPAC Name : 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane

- CAS Number : 2168451-24-7

Synthesis

The synthesis of 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane typically involves the following steps:

- Formation of Cyclobutane : Cyclobutane can be synthesized through the cyclization of suitable precursors under controlled conditions.

- Substitution Reactions : Introduction of the chloroethyl and trifluoromethyl groups can be achieved through electrophilic substitution reactions.

Anticancer Properties

Research has indicated that 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures demonstrated efficacy against various cancer cell lines, including breast and lung cancers. The mechanism is thought to involve the induction of apoptosis in cancer cells through DNA alkylation .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This action is similar to that observed with other alkylating agents .

Study 1: Antitumor Efficacy

In a controlled study involving mice models, 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane was administered at varying doses. The results showed a dose-dependent reduction in tumor size, with significant effects observed at higher concentrations. Histological analysis revealed increased apoptosis in tumor tissues compared to controls .

| Dose (mg/kg) | Tumor Size Reduction (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 25 | 15 |

| 20 | 50 | 35 |

| 40 | 75 | 60 |

Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited IC50 values comparable to established chemotherapeutic agents. The study highlighted its potential as a lead compound for further development .

Safety and Toxicology

While promising, the safety profile of 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane requires thorough investigation. Preliminary toxicity studies indicate moderate toxicity levels, necessitating caution in dosing regimens during therapeutic applications.

Comparison with Similar Compounds

Alkylating Activity: Chloroethyl-Containing Compounds

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU):

- Mechanism: Generates 2-chloroethyl isocyanate upon decomposition, which inhibits DNA repair enzymes (e.g., DNA nucleotidyltransferase) and causes strand breaks .

- Key Data:

Comparison with 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane:

Solubility and Distribution: Role of Trifluoromethyl Groups

2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine ():

- Properties: Melting point 84–85.5°C; lipophilicity enhanced by the trifluoromethyl group.

- Relevance: High octanol/water distribution coefficients (log P) improve membrane permeability, a critical factor in drug design .

- Structure: Contains a trifluoromethyl group on a benzene ring.

- Impact: Increased resistance to metabolic degradation due to the electron-withdrawing CF₃ group .

Comparison with 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane:

- The trifluoromethyl group likely increases lipophilicity, similar to Flucythrinate, but the cyclobutane ring may reduce solubility compared to aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.